Basicity Advantage: Higher pKa Relative to Non-Methoxy Analog Improves Extraction Efficiency
The predicted acid dissociation constant (pKa) of 4-chloro-3-methoxy-2-methylpyridine is 5.45±0.10 . This is significantly higher than that of the non-methoxy comparator 4-chloro-2-methylpyridine, which has a predicted pKa of 4.20±0.10 . The 1.25-unit increase in pKa translates to approximately 18-fold lower acidity, meaning the target compound remains predominantly un-ionized at mildly acidic pH conditions (near pH 4–5), facilitating liquid-liquid extraction and purification during synthetic workup. This difference arises from the electron-donating effect of the 3-methoxy group counterbalancing the electron-withdrawing chlorine, a feature absent in the comparator.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 5.45 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Chloro-2-methylpyridine (CAS 3678-63-5): 4.20 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +1.25 (≈18-fold lower acidity for target compound) |
| Conditions | Predicted values from ChemicalBook database; no experimental pKa data available |
Why This Matters
Higher pKa improves extractability at mildly acidic pH, reducing product loss during workup and enhancing process economics for large-scale synthesis.
